molecular formula C10H13N B1310972 (R)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 23357-46-2

(R)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1310972
CAS No.: 23357-46-2
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bioactive Compounds

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives are crucial synthetic intermediates for bioactive compounds. They are used in acylation reactions with various agents such as acetic anhydride and benzoyl chloride, followed by oxidation to produce aminonaphthyl ketones. These ketones are then reduced to afford aminonaphthyl alcohols, mainly in cis-form, a process confirmed by nuclear Overhauser effect obtained by 2D1H NMR (Men Wei-dong, 2013).

Large-Scale Stereoselective Synthesis

A large-scale, stereoselective process has been developed for synthesizing derivatives of this compound, specifically for hydrochloride 1. This process involves the synthesis of sulfinyl imine from tetralone and tert-butylsulfinamide and its reduction to produce the (1R)-amine center. The process has been scaled up to multikilogram scale, yielding the product with high chemical and stereochemical purity (Z. Han et al., 2007).

Synthesis of Dopaminergic Compounds

An alternative and straightforward synthesis method for dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid has been developed. The process involves steps like bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding biologically active compounds (Necla Öztaşkın et al., 2011).

Pharmacological Applications

Several 2-amino-1,2,3,4-tetrahydronaphthalene compounds have been synthesized for screening dopaminergic activity. These compounds, bearing various substituents, were found to exhibit dopaminergic activity, suggesting their potential in developing dopaminergic agonists (J. Mcdermed et al., 1975).

Atropisomeric Relationships in Synthesis

The compound has been used as a precursor for synthesizing thiazolidinones and benzothiazepinones. This process revealed the atropisomerism phenomenon in several thiazolidin-4-ones, with thermodynamic and quantum chemical calculations providing insights into the stability and energy differences between isomers (Bruna B. Drawanz et al., 2017).

Properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPXSSNPTNMA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335739
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23357-46-2
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23357-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminotetralin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023357462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-1,2,3,4-Tetrahydro-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1,2,3,4-tetrahydronaphthalen-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-AMINOTETRALIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F59J0838WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 3
(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
(R)-1,2,3,4-tetrahydronaphthalen-1-amine
Customer
Q & A

Q1: How does (R)-1,2,3,4-tetrahydronaphthalen-1-amine contribute to stereoselective iodolactonizations?

A: this compound forms a chiral complex with iodine monochloride (ICl). [] This complex acts as a chiral electrophile in iodolactonization reactions, leading to the formation of enantioenriched iodolactones. For example, in the iodocyclization of 4-phenyl-4-pentenoic acid, using this compound with ICl resulted in a 45% enantiomeric excess (ee) of the desired iodolactone product. []

Q2: What evidence supports the formation of a reactive complex between this compound and ICl?

A2: Several experimental and computational studies provide evidence for the complex formation:

  • NMR Titrations: NMR titrations demonstrate a 1:1 complex formation between this compound and ICl, with subsequent transformations observable over time. []
  • Time-Dependent UV/Vis Studies: These studies further support the formation and subsequent reaction of the chiral complex, leading to a proposed N-iodo species. []
  • Computational Chemistry: Ab initio and DFT calculations corroborate the formation of a charge-transfer complex between this compound and ICl. These calculations provide insights into the structure and potential reactivity of the complex. [, ]

Q3: How does the structure of this compound influence its interaction with ICl and the subsequent reactivity?

A: The chiral center at the 1-position of the tetrahydronaphthalene ring is crucial for the enantioselectivity observed in the iodolactonization reactions. [] The spatial arrangement of the amine group and the aromatic ring likely influences the geometry of the complex formed with ICl, leading to a preferential attack from one enantioface of the substrate.

Q4: Are there alternative chiral amines that could be explored for similar applications in reagent-controlled reactions?

A: While this compound shows promising results, exploring other chiral amines with similar structural features, such as a rigid chiral scaffold and a sterically accessible amine group, could lead to the discovery of even more efficient and selective reagents for asymmetric synthesis. [] This highlights the potential for further research and development in this area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.